molecular formula C9H11BrO2S B12067090 1-Bromo-3-((ethylsulfonyl)methyl)benzene

1-Bromo-3-((ethylsulfonyl)methyl)benzene

Cat. No.: B12067090
M. Wt: 263.15 g/mol
InChI Key: UHGZBLJRLSEZPL-UHFFFAOYSA-N
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Description

1-Bromo-3-((ethylsulfonyl)methyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromine atom at the first position and an ethylsulfonylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-((ethylsulfonyl)methyl)benzene typically involves a multi-step process. One common method includes the bromination of 3-((ethylsulfonyl)methyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-((ethylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethylsulfonylmethyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

1-Bromo-3-((ethylsulfonyl)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-((ethylsulfonyl)methyl)benzene involves its interaction with various molecular targets. The bromine atom and the ethylsulfonylmethyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

    1-Bromo-3-methylbenzene: Similar structure but lacks the ethylsulfonylmethyl group.

    1-Bromo-4-((methylsulfonyl)methyl)benzene: Similar structure with the sulfonyl group at a different position.

    1-Chloro-3-((ethylsulfonyl)methyl)benzene: Similar structure with chlorine instead of bromine.

Uniqueness: 1-Bromo-3-((ethylsulfonyl)methyl)benzene is unique due to the presence of both a bromine atom and an ethylsulfonylmethyl group, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

1-bromo-3-(ethylsulfonylmethyl)benzene

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3

InChI Key

UHGZBLJRLSEZPL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1=CC(=CC=C1)Br

Origin of Product

United States

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